molecular formula C8H7IN2 B1343191 3-Iodo-1-methyl-1H-indazole CAS No. 52088-10-5

3-Iodo-1-methyl-1H-indazole

Cat. No. B1343191
CAS RN: 52088-10-5
M. Wt: 258.06 g/mol
InChI Key: OAQYCAYEBWRHLC-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indazole is a derivative of the indazole family, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. The indazole scaffold is of significant interest in medicinal chemistry due to its presence in compounds with various bioactivities, such as antimicrobial, antiviral, and antitumor effects . The specific substitution pattern of the 3-iodo-1-methyl-1H-indazole provides unique properties that can be exploited in the synthesis of novel compounds .

Synthesis Analysis

The synthesis of 1-substituted-1H-indazoles, which would include derivatives like 3-iodo-1-methyl-1H-indazole, can be achieved through several methods. One approach involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields . Another efficient method for synthesizing 3-heteroaryl N-1-functionalized indazoles, such as 3-iodo-1-methyl-1H-indazole, utilizes palladium cross-coupling reactions . Additionally, a practical, metal-free synthesis from o-aminobenzoximes has been reported, which is mild and amenable to scale-up .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be significantly influenced by the substitution of atoms on the indazole ring. For instance, the replacement of a hydrogen atom by a fluorine atom in NH-indazoles has been shown to affect the supramolecular structure, as observed in X-ray crystallography studies . Although the specific structure of 3-iodo-1-methyl-1H-indazole is not detailed in the provided papers, similar analyses can be applied to understand its molecular conformation and interactions.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, nucleophilic substitution reactions with oxazino-/oxazolino-/benzoxazin[3,2-b]indazoles under microwave conditions yield a diverse set of 2-substituted 1H-indazolones . The reactivity of the iodo group in 3-iodo-1-methyl-1H-indazole would likely facilitate further functionalization through cross-coupling reactions, as indicated by the synthesis methods involving palladium catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be explored through experimental and computational studies. For example, the electrostatic properties, spectroscopy, and structure of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have been investigated using high-resolution mass spectroscopy, NMR spectroscopy, and ab initio quantum theory . These studies provide insights into the behavior of indazole derivatives, which can be extrapolated to understand the properties of 3-iodo-1-methyl-1H-indazole.

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

3-Iodo-1-methyl-1H-indazole has been studied for its structural characteristics and supramolecular interactions. Research has explored the structures of NH-indazoles, including 3-methyl-1H-indazole, and their behavior in crystal formations. These studies provide insights into the supramolecular interactions like hydrogen bonds and aromatic interactions, contributing to the understanding of indazole crystallization and tautomerism (Teichert et al., 2007).

Synthesis of Heteroaryl-Functionalized Indazoles

The compound has been utilized in the synthesis of novel 3-heteroaryl N-1-functionalized indazoles. This process involves palladium cross-coupling reactions, highlighting its role in the efficient synthesis of indazole derivatives with potential applications in various fields (Fraile et al., 2011).

Antibacterial and Antifungal Properties

Indazole compounds, including 3-Iodo-1-methyl-1H-indazole, have shown significant biological properties, such as antimicrobial, anti-inflammatory, and anticancer activities. These properties are attributed to the structure and derivatives of indazoles, making them potential candidates for therapeutic applications (Panda et al., 2022).

Catalytic Applications in Synthesis

Research has demonstrated the use of 3-Iodo-1-methyl-1H-indazole in catalytic processes, such as palladium-catalyzed direct C7-arylation. This process is significant for the synthesis of indazoles with applications in pharmaceuticals and agrochemicals, illustrating the compound's role in facilitating complex chemical transformations (Naas et al., 2014).

Enthalpy of Formation Studies

The compound has been studied for its thermochemical properties, such as the enthalpy of formation. These studies are crucial for understanding the energetic and structural aspects of indazoles, which can have implications in material science and pharmaceutical applications (Orozco-Guareño et al., 2019).

Role in Cancer Therapy Research

Indazole compounds, including 3-Iodo-1-methyl-1H-indazole, have been researched for their potential in cancer therapy. Studies have investigated ruthenium(III) coordination compounds, where indazole derivatives play a role, demonstrating promising results in clinical studies for cancer treatment (Kuhn et al., 2015).

Computational Chemistry Applications

3-Iodo-1-methyl-1H-indazole has been part of computational chemistry studies, where its properties like tautomerism, proton affinities, and dipole moments have been computed. These investigations contribute to a deeper understanding of the physicochemical properties of indazoles in various environments (Öǧretir & Tay, 2002).

Anticancer and Antimicrobial Evaluations

Research has been conducted on the synthesis of new indazole derivatives, including 3-Iodo-1-methyl-1H-indazole, to evaluate their antimicrobial and anticancer activities. These studies have shown varying degrees of activity, contributing to the search for new therapeutic agents (Daidone et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQYCAYEBWRHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610819
Record name 3-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-methyl-1H-indazole

CAS RN

52088-10-5
Record name 3-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-1-methyl-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 50 ml round-bottomed flask, 3-iodo-1H-indazole (1.0 g, 3.9 mmol) was dissolved in THF (12 ml) and the solution was cooled to 0° C. Potassium tert-butoxide (612 mg, 5.45 mmol) was added and the reaction mixture was stirred at 0° C. for 1.25 h. Methyl iodide (0.29 ml, 4.64 mmol) was added dropwise then the ice bath was removed and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was quenched with water and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was purified by chromatography over silica gel with EtOAc/Hexanes (gradient 0-10% EtOAc) to afford 863 mg (86%) of 3-iodo-1-methyl-1H-indazole as a yellow oil. 1H NMR (CDCl3, 300 MHz): δ (ppm) 7.42-7.53 (m, 2H), 7.33-7.40 (m, 1H), 7.22 (ddd, J=8.0, 6.9, 0.9 Hz, 1H), 4.11 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
612 mg
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
LA Bulygina, NS Khrushcheva, NS Ikonnikov… - Russian Chemical …, 2017 - Springer
Methyl-3-phenylindazole reacts with lithium tetrachloropalladate and palladium acetate to give new coordination and (C,N)-cyclometallated dimeric and monomeric palladium …
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
P Halder, A Iqubal, K Mondal… - The Journal of …, 2023 - ACS Publications
… 3-Iodo-1-methyl-1H-indazole (1i) 3-Iodo-1-methyl-1H-indazole (1i) was prepared according … (ethyl acetate/pet ether 4:96) to give 3-iodo-1-methyl-1H-indazole (1i) (230 mg, 87%) as a …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
Z Yu, AF Ku, JL Anglin, R Sharma… - Proceedings of the …, 2021 - National Acad Sciences
Bromodomain testis (BRDT), a member of the bromodomain and extraterminal (BET) subfamily that includes the cancer targets BRD2, BRD3, and BRD4, is a validated contraceptive …
Number of citations: 45 www.pnas.org
DR Gorja, K Shiva Kumar, B Dulla… - Journal of …, 2014 - Wiley Online Library
The combination of Pd/C–CuI–PPh 3 has been identified as an efficient catalytic system for the C–C bond formation between 6‐bromo‐3‐iodo‐1H‐indazole and terminal alkynes in …
O Rene, BP Fauber, S Malhotra, H Yajima - Organic letters, 2014 - ACS Publications
… Examples included azole-type heterocycles 3-iodo-1-methyl-1H-indazole and 4-iodo-1-methyl-1H-pyrazole, as well as 2-iodo-5-methylthiophene, which all gave <10% conversion by …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
KN Lewis - 2020 - search.proquest.com
… A chemoselective Sonogashira was performed on 5-bromo-3-iodo-1-methyl-1H-indazole by Speedel Exeprimenta during their synthesis of renin inhibitors of hypertension, again …
F Padilla, N Bhagirath, S Chen, E Chiao… - Journal of Medicinal …, 2013 - ACS Publications
We describe the discovery of several pyrrolopyrazines as potent and selective Syk inhibitors and the efforts that eventually led to the desired improvements in physicochemical …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk

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